5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

Description

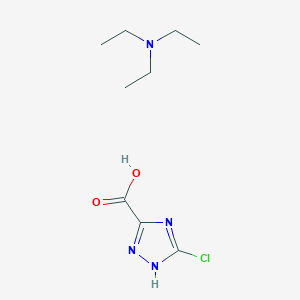

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt is a triazole derivative characterized by a 1,2,4-triazole core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position, neutralized by N,N-diethylethanamine (triethylamine). The compound’s structure combines the bioactivity of the triazole scaffold with enhanced solubility due to its amine salt form. Triazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, particularly for their antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWDMQKCPIIRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1(=NNC(=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molar Mass | 223.62 g/mol |

| Density | 1.553 g/cm³ (predicted) |

| pKa | 3.03 (predicted) |

| CAS Number | 107469-74-9 |

Structure

The compound features a triazole ring with a carboxylic acid group and a diethylamine moiety, which may contribute to its solubility and biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial and fungal strains, with results showing varying degrees of efficacy.

- Case Study : In a study evaluating several triazole derivatives, the compound demonstrated effective inhibition against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) comparable to standard antifungal agents like Amphotericin B .

Table: Antimicrobial Activity of 5-Chloro-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

| Microbial Strain | MIC (mg/ml) |

|---|---|

| E. coli | 0.1 - 0.15 |

| Candida albicans | 0.1 - 0.2 |

| Aspergillus niger | 0.1 - 0.2 |

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies involving different cancer cell lines.

- Research Findings : A study on mercapto-substituted triazoles indicated that derivatives similar to the compound showed activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 µM . This suggests that modifications in the triazole structure can enhance anticancer efficacy.

Other Biological Activities

The biological profile of this compound extends beyond antimicrobial and anticancer activities:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.

- Antioxidant : The compound has shown antioxidant activity, which is crucial for combating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the triazole ring plays a critical role in interacting with biological targets such as enzymes and receptors involved in disease processes.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain metabolic enzymes like acetylcholinesterase (AChE), which could be relevant for neurological disorders .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key Comparisons :

- 5-Chloro-1H-1,2,4-Triazole-3-Carboxylic Acid N-Methylmethanamine Salt: This analog () replaces N,N-diethylethanamine with N-methylmethanamine. Notably, this compound is discontinued, suggesting synthesis or stability challenges .

- 1-(4-Aminophenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid Hydrochloride: This derivative () features a phenylamine substituent and a hydrochloride salt. The aromatic amine may enhance π-π stacking interactions in crystallography, while the hydrochloride salt likely offers higher aqueous solubility than the target compound’s triethylamine salt .

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Salt Form | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₈H₁₃ClN₄O₂·C₆H₁₅N | N,N-Diethylethanamine | Not Reported | 5-Cl, 3-COOH |

| 5-Chloro-N,N-dimethyl-1H-triazole-3-carboxamide | C₅H₇ClN₄O | None (neutral amide) | Not Reported | 5-Cl, 3-CON(CH₃)₂ |

| 1-(4-Aminophenyl)-1H-triazole-3-COOH·HCl | C₉H₈ClN₃O₂·HCl | Hydrochloride | Not Reported | 4-Aminophenyl, 3-COOH |

Functional Group Variations

- Carboxamide vs. Carboxylic Acid Salts :

The neutral carboxamide derivative (5-Chloro-N,N-dimethyl-1H-triazole-3-carboxamide, ) lacks ionic character, reducing water solubility compared to the target compound’s salt form. However, carboxamides often exhibit improved membrane permeability, which is critical for drug absorption . - Chlorine Substitution : Chlorine at the 5-position (common in ) enhances electronegativity and influences binding to biological targets. For example, in pyrazole-triazole hybrids (), chloro substituents improved yields (68–71%) and stability, as seen in melting points (123–183°C) .

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two stages: (1) preparation of the triazole-carboxylic acid core and (2) salt formation with N,N-diethylethanamine. For the acid intermediate, cyclization of thiourea derivatives with chloroacetic acid under reflux (80–100°C, 6–12 hours) is common. Salt formation is achieved via acid-base reaction in polar aprotic solvents (e.g., DMF or acetonitrile) at room temperature, with stoichiometric control (1:1 molar ratio) to avoid excess amine . Optimization includes monitoring pH (target ~7–8) and using TLC/HPLC to confirm completion. Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Methodological Answer: A multi-technique approach is recommended:

- Structural confirmation : - and -NMR to identify proton environments (e.g., triazole ring protons at δ 8.1–8.5 ppm) and carbonyl groups (δ ~165–170 ppm). IR spectroscopy verifies carboxylic acid deprotonation (loss of O–H stretch at ~2500–3000 cm) post-salt formation .

- Purity analysis : HPLC with a C18 column (UV detection at 254 nm) and mobile phase (acetonitrile/0.1% TFA in water) to resolve impurities. Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% .

Q. How can researchers determine the solubility and stability of this salt under varying experimental conditions?

Methodological Answer:

- Solubility : Use the shake-flask method in buffered solutions (pH 1–10) at 25°C. Quantify saturation via UV-Vis spectroscopy (calibration curve at λ ~270 nm). Polar aprotic solvents (DMSO, DMF) typically show higher solubility than water .

- Stability : Accelerated degradation studies (40–60°C, 75% RH) over 4 weeks, with HPLC monitoring. Hydrolytic degradation is common in acidic/basic conditions; lyophilization or inert-atmosphere storage is advised for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and supramolecular interactions of this salt in catalytic or biological systems?

Methodological Answer:

- Reactivity prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, identifying nucleophilic/electrophilic sites (e.g., triazole N-atoms). Molecular electrostatic potential (MEP) maps highlight regions prone to hydrogen bonding .

- Supramolecular interactions : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) assess binding affinity to biological targets (e.g., enzymes) or self-assembly in crystal lattices. Focus on amine-carboxylate ionic interactions and π-π stacking of triazole rings .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Methodological Answer:

- Experimental design : Conduct dose-response assays (e.g., IC determination) across multiple cell lines with standardized protocols (e.g., MTT assay). Control for salt dissociation in media by measuring free amine and acid concentrations via LC-MS .

- Data reconciliation : Compare crystallographic data (if available) to verify structural consistency. Conflicting results may arise from polymorphic variations or impurities; use DSC/TGA to identify polymorphs and XRD for crystal structure validation .

Q. What advanced methodologies enable mechanistic studies of this compound’s role in catalytic cycles or reaction pathways?

Methodological Answer:

- Mechanistic probes : Isotopic labeling (e.g., -triazole) with in situ NMR or FTIR to track bond-breaking/formation. For catalytic applications (e.g., organocatalysis), kinetic studies (variable-temperature -NMR) quantify rate constants and transition states .

- Spectroscopic techniques : EPR spectroscopy detects radical intermediates in oxidation reactions. For biological pathways, fluorescence tagging (e.g., BODIPY conjugates) visualizes cellular uptake and localization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

Methodological Answer:

- Variable control : Standardize solvent purity (HPLC-grade), temperature (±0.5°C), and agitation speed. Report equilibrium solubility (24-hour stirring) rather than kinetic measurements.

- Analytical validation : Cross-validate with nephelometry (turbidity measurements) and gravimetric analysis. Contradictions may arise from polymorphic forms; use PXRD to confirm crystalline phase consistency .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for salt formation to avoid hydrolysis.

- Characterization : Combine spectroscopic, chromatographic, and thermal methods for comprehensive profiling.

- Data reporting : Include detailed experimental parameters (e.g., solvent lot, humidity) to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.